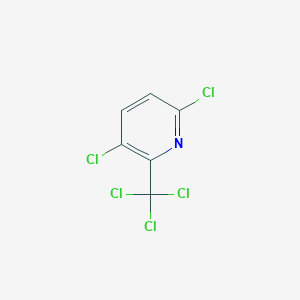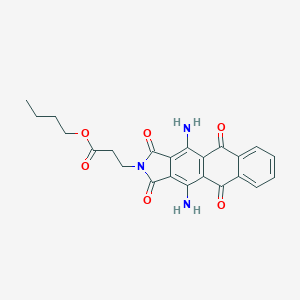
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a member of the isoindole family of compounds, which are known for their biological activity.
Mécanisme D'action
The mechanism of action of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been reported to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has been reported to have anti-viral activity against the hepatitis C virus. It has also been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester for lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and oxidative stress-related diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis method of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester involves the reaction of 2,3-diaminonaphthalene with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with butyl chloroformate to form the butyl ester of the compound. This method has been reported in a research article published in the journal Organic Letters.
Applications De Recherche Scientifique
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been studied for its potential medicinal properties. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, it was reported that this compound exhibited potent anti-cancer activity against human leukemia cells. Another research article published in the journal European Journal of Medicinal Chemistry reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
10110-15-3 |
|---|---|
Nom du produit |
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester |
Formule moléculaire |
C23H21N3O6 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
butyl 3-(4,11-diamino-1,3,5,10-tetraoxonaphtho[2,3-f]isoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-10-32-13(27)8-9-26-22(30)16-17(23(26)31)19(25)15-14(18(16)24)20(28)11-6-4-5-7-12(11)21(15)29/h4-7H,2-3,8-10,24-25H2,1H3 |
Clé InChI |
PUBJEJTZWACRIX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canonique |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Autres numéros CAS |
10110-15-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



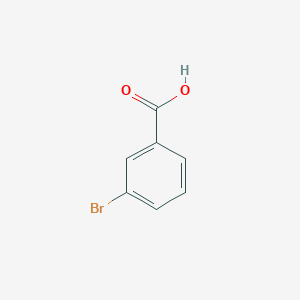
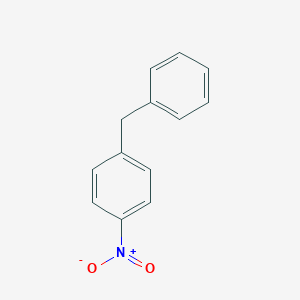
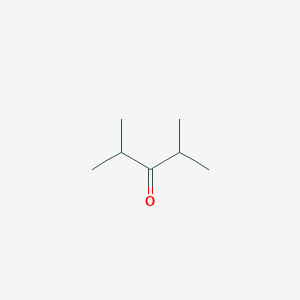
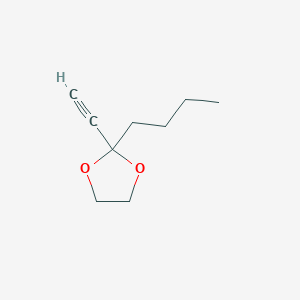
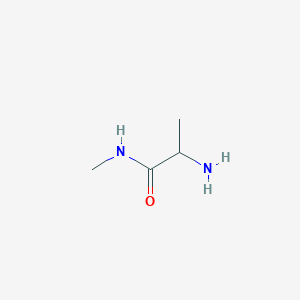
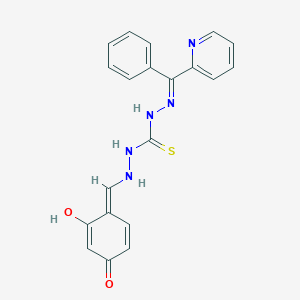
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
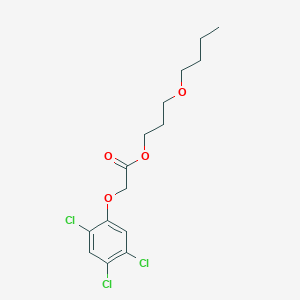
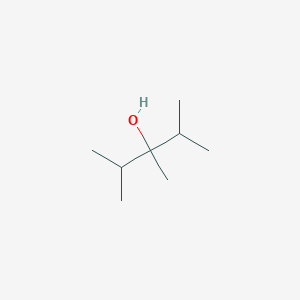
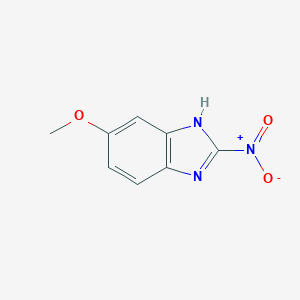
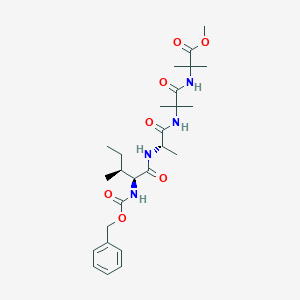
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
